![molecular formula C13H16N4O2 B7497232 N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497232.png)
N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide
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Overview
Description
N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide, also known as DMXAA, is a small-molecule compound that has been studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mechanism of Action
N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide works by activating the STING (stimulator of interferon genes) pathway, which is involved in the immune response to viral and bacterial infections. When N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide is administered, it binds to a protein called cyclic GMP-AMP synthase (cGAS), which then produces a molecule called cyclic GMP-AMP (cGAMP). cGAMP then activates the STING pathway, leading to the production of interferons and other immune signaling molecules. This immune response targets the tumor vasculature, leading to tumor necrosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide has been shown to induce fever and activate the immune system. N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide also has anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide as an anti-cancer agent is its ability to target the tumor vasculature, which can make it more effective than other anti-cancer agents that target the tumor cells themselves. However, N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide has also been shown to have limited efficacy in some cancer types and can cause side effects such as fever and immune activation. In addition, N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide has poor solubility in water, which can make it difficult to administer in a clinical setting.
Future Directions
For research include identifying ways to improve the solubility and efficacy of N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide, as well as exploring its potential as a treatment for other diseases such as inflammatory disorders. Additionally, further research is needed to better understand the mechanism of action of N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide and to identify biomarkers that can predict its efficacy in different cancer types.
Synthesis Methods
N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-methylpyrazine with ethyl 2-bromoacetate, followed by reaction with methyl magnesium bromide and finally with 4-carboxy-2-oxo-1,2-dihydropyridine. The resulting product is then treated with dimethylamine to yield N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide.
Scientific Research Applications
N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide works by targeting the tumor vasculature and inducing an immune response against the tumor.
properties
IUPAC Name |
N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxopyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-15-5-4-11(6-12(15)18)13(19)16(2)8-10-7-14-17(3)9-10/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPANXTSOGAIAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)CC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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